4-Iodo-2-(trifluoromethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, Grignard reactions, cyanidation, and amination, with a notable example being the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile as an intermediate for bicalutamide. This method is noted for its environmentally friendly approach with an overall yield of 49.2% (Zhang Tong-bin, 2012).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile, closely related to the compound of interest, demonstrates molecules linked through hydrogen bonds forming a dense two-dimensional network without π-π ring interactions, indicating slight deformation due to electronegative groups (S. Boitsov, J. Songstad, K. Törnroos, 2002).
Chemical Reactions and Properties
Reactivity studies of related trifluoromethylbenzonitriles in [3+2] cycloaddition reactions reveal the impact of CF3 groups on lowering activation energy, which aligns with experimental yields. This suggests that trifluoromethyl groups can significantly influence the chemical reactivity and outcomes of such reactions (M. El Idrissi, et al., 2020).
Physical Properties Analysis
The physical properties, such as stability and intermolecular interactions, are crucial for understanding the behavior of 4-Iodo-2-(trifluoromethyl)benzonitrile in different conditions. While specific studies on this compound are scarce, insights can be gleaned from closely related compounds.
Chemical Properties Analysis
Understanding the chemical properties of this compound involves examining its reactions under various conditions. For instance, selective iodination reactions under continuous flow conditions have shown effectiveness with related compounds, offering insights into possible chemical behavior and reactivity patterns (Anna L. Dunn, et al., 2018).
Scientific Research Applications
Microbial Degradation of Benzonitrile Herbicides : Holtze et al. (2008) studied the microbial degradation of benzonitrile herbicides in soil and subsurface environments, which involved the use of 4-Iodo-2-(trifluoromethyl)benzonitrile (Holtze, M., Sørensen, S. R., Sørensen, J., & Aamand, J. (2008)).
Lithium Ion Batteries : Wang et al. (2015) and Huang et al. (2014) highlighted the role of 4-(trifluoromethyl) benzonitrile in improving the cyclic stability of lithium cobalt oxide in lithium-ion batteries by forming a protective cathode electrolyte interphase film (Wang, X., Liao, X., Huang, W., Xing, L., Liao, Y., Huang, Q., Xu, M., & Li, W. (2015)), and as a novel electrolyte additive for lithium nickel manganese oxide cathode in high voltage lithium-ion batteries, respectively (Huang, W., Xing, L., Wang, Y., Xu, M., Li, W., Xie, F., & Xia, S. (2014)).
Coordination Chemistry : Enriquez et al. (2005) used the synthesis of complexes with this compound to understand the fundamental coordination chemistry of An(III) and An(IV) (Enriquez, A. E., Scott, B., & Neu, M. (2005)).
Medicinal Chemistry : Aikawa et al. (2017) discussed the role of a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative in the development of selective androgen receptor modulators (SARMs), with applications in clinical settings (Aikawa, K., Asano, M., Ono, K., Habuka, N., Yano, J., Wilson, K., Fujita, H., Kandori, H., Hara, T., Morimoto, M., Santou, T., Yamaoka, M., Nakayama, M., & Hasuoka, A. (2017)).
Chemical Synthesis and Analysis : Various studies, including those by Espiet et al. (2020) and Jia & Wang (2016), have used derivatives of this compound in chemical synthesis and analysis, highlighting its importance in constructing complex molecular structures and understanding their properties (Espiet, J. C., Cruz, J. A. C., & Cruz, D. M. P. (2020)), (Jia, Q., & Wang, J. (2016)).
Safety and Hazards
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRTXKYFMXVIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584886 | |
Record name | 4-Iodo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101066-87-9 | |
Record name | 4-Iodo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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